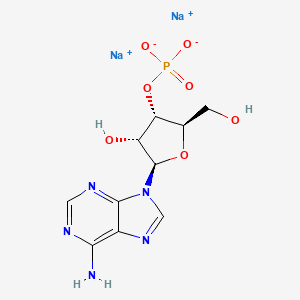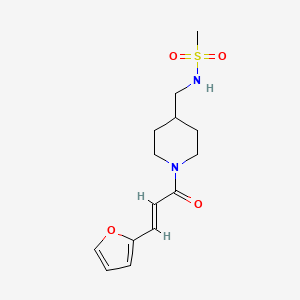
Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a nucleotide, which is a fundamental building block of nucleic acids like DNA and RNA. It consists of a purine base (adenine), a five-carbon sugar (ribose), and a phosphate group. This particular structure is important in various biological processes, including cellular signaling and metabolism.
Synthesis Analysis
While the provided papers do not directly address the synthesis of the specific nucleotide, they do provide insight into the synthesis of related phosphate compounds. Paper describes the synthesis of colloidal dispersions of sodium and potassium phosphates in a hydrocarbon medium. This process involves reacting aqueous sodium or potassium hydroxide with tetraphosphorous decasulfide in the presence of a surfactant. Although this method is not directly applicable to the synthesis of nucleotides, the principles of working with phosphate groups and the conditions required for their stability and reactivity could be relevant.
Molecular Structure Analysis
The molecular structure of nucleotides is critical for their function. The papers provided do not directly discuss the structure of the nucleotide , but paper discusses the crystal structure of a mixed-anion phosphate compound, which includes sodium ions and phosphate groups. The structure is determined using single-crystal X-ray diffraction, a technique that could also be used to elucidate the structure of nucleotides. The paper mentions the arrangement of phosphate groups and sodium ions within the crystal lattice, which could provide insights into the interactions between phosphate groups and metal cations, a relevant aspect for understanding the structure of nucleotide-phosphate compounds.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specific to the nucleotide . However, understanding the reactivity of phosphate groups in different environments is essential. For instance, the colloidal phosphate dispersions described in paper could offer insights into the behavior of phosphate groups in non-aqueous environments, which might be extrapolated to understand how the phosphate in the nucleotide might react under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nucleotides are influenced by their phosphate groups, among other structural features. Paper provides details on the properties of colloidal sodium and potassium phosphates, such as the weight ratio of mineral core to surfactant and the morphological characterization using various techniques. These properties are crucial for understanding the stability and behavior of phosphate-containing compounds. Paper contributes to this understanding by describing the infrared spectrum of a phosphate compound, which can be related to the vibrations of phosphate groups. This information is valuable for predicting how the phosphate in the nucleotide might behave physically and chemically.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolite Analysis
One study developed a method for the quantification of IMM-H007 and its major metabolites in hamster blood, using LC-MS/MS. This research highlights the application of similar compounds in pharmacokinetic studies, crucial for understanding drug distribution, metabolism, and excretion (Jia et al., 2016).
Novel Synthetic Approaches
Research on novel synthetic methods for creating locked carbocyclic nucleosides from specific precursors demonstrates the importance of these compounds in developing new therapeutic agents. Such work emphasizes the role of these compounds in synthesizing new molecules with potential bioactive properties (Hřebabecký et al., 2006).
Fluorescent-labeled ATP Analogs
The synthesis of chemically and metabolically stable analogs of ATP, substituted with fluorescent residues, serves as a tool for probing the function of adenylyl cyclases. This underscores the role of such compounds in biochemical research, particularly in studying enzyme functions and signal transduction pathways (Emmrich et al., 2010).
Novel Sedative-Hypnotic Agents
Investigations into novel adenosine derivatives for their sedative and hypnotic profiles, as well as their effects on sleep stages, reflect the therapeutic potential of nucleoside analogs in treating sleep disorders and anxiety (Bai et al., 2014).
Antibiotic Synthesis
Efforts to synthesize new antibiotics, such as ertapenem sodium, involve complex reactions utilizing specific nucleotide analogs. This highlights the compound's significance in the development of new antimicrobial agents with improved efficacy and stability (Williams et al., 2005).
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFNURBJWQHAI-IDIVVRGQSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)


![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)
![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)
![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)



![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)